molecular formula C13H27NO2 B2643226 Octyl (2S)-2-amino-3-methylbutanoate CAS No. 1053618-29-3

Octyl (2S)-2-amino-3-methylbutanoate

Cat. No. B2643226
CAS RN: 1053618-29-3
M. Wt: 229.364
InChI Key: XNHNEYDGXNIRRV-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of similar compounds often involves the use of lipases in the creation of octyl esters . Lipases are enzymes that can catalyze the formation of esters in organic solvents . The process typically involves the reaction of an alcohol with a carboxylic acid .

Scientific Research Applications

Biomedical Applications

Octyl (2S)-2-amino-3-methylbutanoate has been used in the creation of hybrid liposomes composed of 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC), cholesterol, and octyl-β-D-glucopyranoside (OGP). These lipid/sugar materials have potential properties to be used as nanovesicles for drug delivery .

Drug Delivery Systems

The compound has been encapsulated in lipid/sugar vesicles and evaluated for their thermodynamics, hydrodynamics, and morphological properties. The vesicles demonstrated good stability after 3 months of storage, making them a potential candidate for innovative drug delivery systems .

Synthesis of Octyl Esters

Octyl (2S)-2-amino-3-methylbutanoate has been used in the synthesis of octyl caprylate, octyl caprate, and octyl laurate. The production of these octylesters by biocatalysis is technically feasible using both commercial and non-commercial lipases in a solvent-free system .

Esterification Reactions

The compound has been used in esterification reactions. The advantages of biocatalysis applied to esters production include consuming less energy, reducing environmental impacts, and improving the quality of the products .

Biocatalysts Development

The compound has been used in the development of new biocatalysts. The combination of biocatalyst’s cost, esterification activity, stability, and reusability represents proper criteria for the choice .

UVB-absorbing Compound Synthesis

Octyl methoxycinnamate, an important UVB-absorbing compound, was synthesized by the esterification of p-methoxycinnamic acid with 2-ethyl hexanol using Rhizopus oryzae lipase .

properties

IUPAC Name

octyl (2S)-2-amino-3-methylbutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H27NO2/c1-4-5-6-7-8-9-10-16-13(15)12(14)11(2)3/h11-12H,4-10,14H2,1-3H3/t12-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNHNEYDGXNIRRV-LBPRGKRZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCOC(=O)C(C(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCOC(=O)[C@H](C(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H27NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Octyl (2S)-2-amino-3-methylbutanoate

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